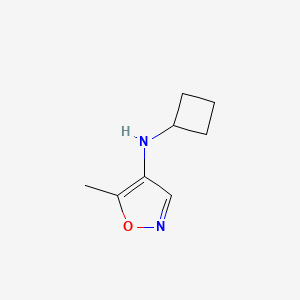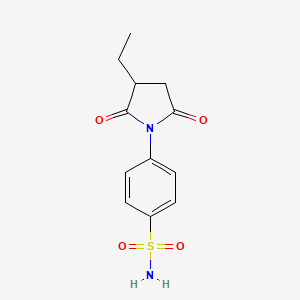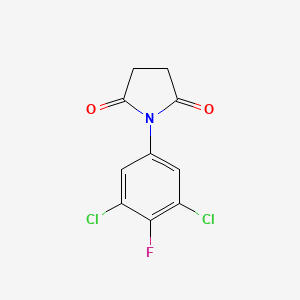
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-dichloro-4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-4-fluoroaniline and succinic anhydride.
Formation of Intermediate: The 3,5-dichloro-4-fluoroaniline is reacted with succinic anhydride in the presence of a suitable catalyst, such as acetic acid, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, typically involving heating and the use of a base, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are typically carried out in aprotic solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: The major products are substituted derivatives of this compound.
Oxidation Reactions: The major products are oxidized derivatives, such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are reduced derivatives, such as amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound can interact with DNA, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
1-(3,5-Dichloro-4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)pyrrolidine-2,5-dione: This compound lacks the chlorine atoms, which may result in different chemical and biological properties.
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
66832-14-2 |
|---|---|
Fórmula molecular |
C10H6Cl2FNO2 |
Peso molecular |
262.06 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H6Cl2FNO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h3-4H,1-2H2 |
Clave InChI |
SUMVTMXTTTVSEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


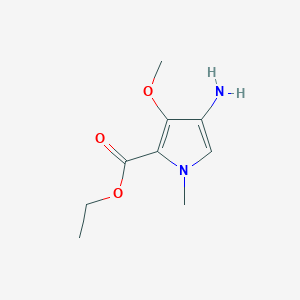
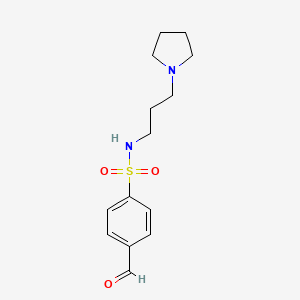
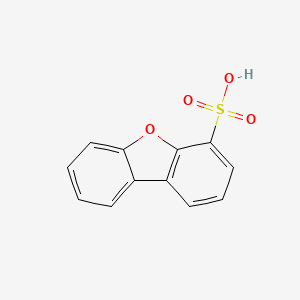
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
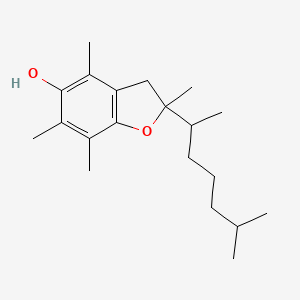
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
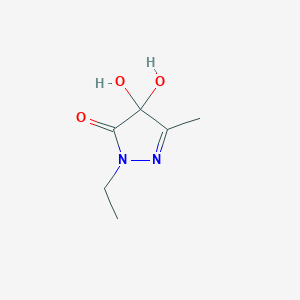


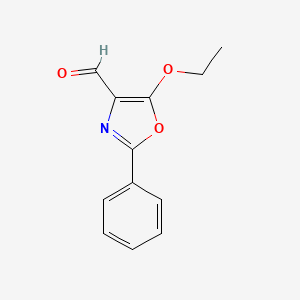
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
